molecular formula C18H23NO4 B7751349 Methyl 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate

Methyl 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate

Cat. No.: B7751349
M. Wt: 317.4 g/mol
InChI Key: VFMWMPLQLSVWSN-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound featuring a benzofuran core, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This can involve the reaction of a suitable piperidine derivative with a benzofuran intermediate.

    Functional Group Modifications: The hydroxyl and carboxylate groups are introduced through selective oxidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo various substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions involving the piperidine ring.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring is particularly interesting due to its prevalence in many biologically active molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex organic compounds.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core and piperidine ring are known to interact with various biological pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the piperidine ring, making it less versatile in biological applications.

    5-Hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylic acid: The carboxylic acid form may have different solubility and reactivity properties.

    Methyl 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide: The amide derivative could have different pharmacokinetic properties.

Uniqueness

The unique combination of a benzofuran core with a piperidine ring and various functional groups makes Methyl 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate a versatile compound with potential applications across multiple fields. Its structure allows for diverse chemical modifications, enhancing its utility in research and industry.

Properties

IUPAC Name

methyl 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-11-5-4-8-19(9-11)10-13-14(20)6-7-15-17(13)16(12(2)23-15)18(21)22-3/h6-7,11,20H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMWMPLQLSVWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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